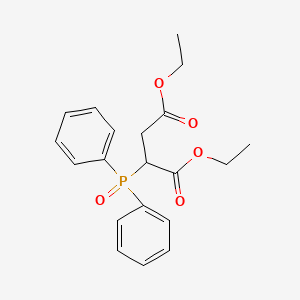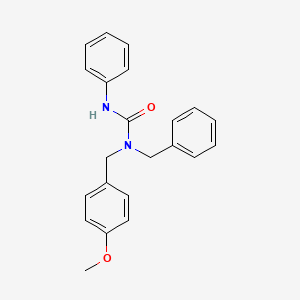![molecular formula C22H22N2O5 B15151955 2-(4-Methylphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151955.png)
2-(4-Methylphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Carbonyl Group: The carbonyl group can be introduced through an oxidation reaction using reagents like potassium permanganate or chromium trioxide.
Coupling of Aromatic Rings: The coupling of the 4-methylphenyl and 3-methylphenyl groups can be achieved through a Friedel-Crafts acylation reaction using aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating enzyme interactions, receptor binding, and other biological processes.
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methylphenyl)-2-oxoethyl 1-{[(3-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
- 2-(4-Methylphenyl)-2-oxoethyl 1-{[(3-fluorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
Uniqueness
The uniqueness of 2-(4-Methylphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C22H22N2O5 |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
[2-(4-methylphenyl)-2-oxoethyl] 1-[(3-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H22N2O5/c1-14-6-8-16(9-7-14)19(25)13-29-22(28)18-11-20(26)24(12-18)23-21(27)17-5-3-4-15(2)10-17/h3-10,18H,11-13H2,1-2H3,(H,23,27) |
InChI-Schlüssel |
NNSCSXNDNHNSEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)NC(=O)C3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B15151883.png)
![ethyl N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]-3,3,3-trifluoro-2-(4-fluorophenoxy)alaninate](/img/structure/B15151892.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15151895.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B15151902.png)

![(2E)-3-({3-[ethyl(phenyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B15151915.png)

![2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo-](/img/structure/B15151918.png)
![2-(1,3-dimethyl-1H-pyrazol-4-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15151928.png)
![N-(4-methylbenzyl)-N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B15151931.png)
![3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B15151951.png)


